Hexyl octyl ether
Description
Hexyl octyl ether, with the chemical formula C₁₄H₃₀O, is an unsymmetrical ether characterized by a hexyl group and an octyl group linked by an oxygen atom. While it may not be as widely recognized as some other ethers, it serves as a pertinent subject for research in several modern chemical contexts.
In the broader landscape of contemporary ether chemistry, the focus has largely shifted towards the development of novel and more efficient synthetic methodologies, particularly for unsymmetrical ethers like this compound. Traditional methods such as the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, remain fundamental in laboratory settings. wikipedia.orgmasterorganicchemistry.com However, current research is actively exploring more sustainable and atom-economical routes. researchgate.netjetir.org
Modern synthetic strategies are increasingly employing advanced catalytic systems to facilitate the formation of ether linkages under milder conditions and with greater selectivity. researchgate.netnih.gov These include the use of transition metal catalysts and organocatalysts to promote the direct coupling of alcohols or the hydrodeoxygenation of esters. Such innovations are pivotal in enhancing the efficiency and environmental profile of ether synthesis, which is relevant to the production of long-chain ethers like this compound.
Academic interest in long-chain aliphatic ethers, including this compound, has evolved from fundamental studies of their physical and chemical properties to investigations into their potential applications in modern technologies. Initially, research was primarily focused on their synthesis and characterization.
More recently, the scientific community has begun to explore the utility of such ethers in areas aligned with sustainability. This shift is driven by the global trend towards greener chemical processes and products. mdpi.comprimescholars.com Consequently, research into long-chain ethers is now more frequently situated within the context of biofuels, green solvents, and biodegradable materials. While specific studies on this compound are not abundant, the broader academic inquiry into analogous long-chain ethers provides a framework for understanding its potential roles and significance.
The significance of this compound in green chemical synthesis and environmental science is an area of growing academic curiosity. Long-chain ethers are being investigated as potential "green" solvents due to their low polarity, higher boiling points, and reduced water solubility compared to their short-chain counterparts, which can lead to less environmental contamination and easier recycling. researchgate.net
Furthermore, the potential use of long-chain ethers as biofuel additives is a key area of research. Oxygenated compounds like ethers can improve the combustion efficiency of fuels and reduce harmful emissions. matec-conferences.org For instance, studies on compounds like ethyl hexyl ether have shown promise in this regard. rsc.org While direct research on this compound as a biofuel additive is limited, its structural similarity to other researched ethers suggests it could be a candidate for such applications.
From an environmental science perspective, understanding the fate and transport of long-chain ethers in the environment is crucial. Research on the biodegradation of alkyl ethers indicates that the length of the alkyl chains can influence the rate of degradation. nih.govnih.gov Studies on long-chain aliphatic alcohols, which are structurally related, have shown that biodegradability can be rapid, but factors like water solubility become limiting for very long chains. researchgate.net This body of research provides a basis for predicting the environmental behavior of this compound.
Physicochemical Properties of this compound
The following table summarizes some of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₃₀O |
| Molecular Weight | 214.39 g/mol |
| CAS Number | 17071-54-4 |
| IUPAC Name | 1-(Hexyloxy)octane |
| SMILES | CCCCCCCCOCCCCCC |
| Density | Data not readily available |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Water Solubility | Expected to be low |
Note: Experimental data for some properties of this compound are not widely available in the public domain. The low water solubility is an educated estimation based on its long alkyl chains.
Research Findings on the Synthesis of Unsymmetrical Ethers
The synthesis of unsymmetrical ethers like this compound can be achieved through various methods. The table below outlines some of the key research findings related to the synthesis of such compounds.
| Synthetic Method | Description | Key Research Findings |
| Williamson Ether Synthesis | A classical method involving the reaction of a sodium alkoxide with an alkyl halide. wikipedia.org | Remains a widely used and versatile method for both symmetrical and unsymmetrical ethers in laboratory synthesis. researchgate.net |
| Catalytic Cross-Coupling of Alcohols | Utilizes catalysts to directly couple two different alcohols, offering a more atom-economical route. | Recent advancements have shown that catalysts like trifluoroacetic acid (TFA) can efficiently promote the cross-coupling of a variety of alcohols to form unsymmetrical ethers under mild conditions. nih.gov |
| Gold(III)-Catalyzed Synthesis from Alcohols | Employs a gold catalyst for the etherification of benzylic and tertiary alcohols. | This method has been shown to be efficient for producing unsymmetrical ethers with moderate to good yields and low catalyst loading, without the formation of symmetrical ether byproducts. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hexoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTWKGLRMXBROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333985 | |
| Record name | Hexyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17071-54-4 | |
| Record name | Hexyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Hexyl Octyl Ether
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanism at a molecular level is essential for optimizing catalyst design and reaction conditions. The synthesis of this compound from 1-hexanol and 1-octanol over a solid acid catalyst is a classic example of a bimolecular nucleophilic substitution (SN2) type reaction. studentdoctor.netmasterorganicchemistry.com
Elucidation of Reaction Intermediates and Transition States
A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve the formation of lower-energy, transient species known as intermediates. solubilityofthings.comorganicchemistrytutor.com
In the acid-catalyzed synthesis of this compound, the reaction is initiated by the protonation of one of the alcohol's hydroxyl groups (e.g., 1-octanol) by a Brønsted acid site on the catalyst. This step forms a protonated alcohol (an oxonium ion), which is a key reaction intermediate. fiveable.mewikipedia.org This intermediate is highly reactive because the protonated hydroxyl group is an excellent leaving group (water).
The subsequent step involves the nucleophilic attack by the oxygen atom of a second alcohol molecule (1-hexanol) on the carbon atom bonded to the oxonium group. This concerted step proceeds through a high-energy transition state where the new C-O bond is partially formed, and the C-O bond of the leaving water molecule is partially broken. organicchemistrytutor.com This SN2 mechanism results in the formation of a protonated ether intermediate. masterorganicchemistry.comlibretexts.org The final step is the deprotonation of this ether intermediate to release the final this compound product and regenerate the acid catalyst.
Reactants: 1-Hexanol + 1-Octanol + H⁺ (catalyst)
Intermediate 1: Protonated 1-Octanol (Octyloxonium ion)
Transition State: [Hexanol---Octyloxonium ion] complex
Intermediate 2: Protonated this compound
Products: this compound + H₂O + H⁺ (catalyst)
Kinetic Modeling and Determination of Rate-Limiting Steps
These models account for the adsorption of reactants, intermediates, and products onto the catalyst surface. Kinetic studies of similar etherification reactions have shown that the reaction rate is strongly inhibited by the presence of water, which competes with the alcohols for adsorption on the active acid sites. researchgate.netsci-hub.st
Analysis of Apparent Activation Energies
For instance, the liquid-phase etherification of 1-hexanol to di-n-hexyl ether and 1-octanol to di-n-octyl ether over solid acid catalysts has been reported to have apparent activation energies in the range of 118 to 150 kJ mol⁻¹ researchgate.net. The synthesis of ethyl hexyl ether from 1-hexanol and diethyl carbonate has also been investigated, highlighting the complexity of the reaction pathways involved rsc.org. The apparent activation energy for the bimolecular dehydration of alcohols to ethers is significantly influenced by the catalyst type and the structure of the alcohol. For example, the apparent activation energy for the etherification of 1-hexanol is reported to be 128 kJ mol⁻¹, which is notably lower than that for its unimolecular dehydration to form hexene (152 kJ mol⁻¹) researchgate.net. This suggests that under appropriate catalytic conditions, ether formation is kinetically favored over alkene formation.
The determination of apparent activation energy is crucial for understanding the underlying reaction mechanism. For complex reactions, the apparent activation energy is a weighted average of the enthalpies of all species in the reaction mechanism, with the weighting factor being the degree of rate control for each species osti.gov. This means that the experimentally determined activation energy provides a macroscopic view of the energy landscape of the reaction, encompassing the energies of intermediates and transition states.
| Reaction | Catalyst | Apparent Activation Energy (kJ mol⁻¹) | Reference |
|---|---|---|---|
| 1-Hexanol to Di-n-hexyl ether | Solid Acid Catalysts (e.g., H-BEA, Amberlyst 70, Nafion NR-50) | 118 - 150 | researchgate.net |
| 1-Octanol to Di-n-octyl ether | Solid Acid Catalysts (e.g., H-BEA, Amberlyst 70, Nafion NR-50) | 118 - 150 | researchgate.net |
| Ethanol Dehydration to Diethyl Ether | γ-Alumina | ~111 | rsc.org |
Influence of Water Inhibition on Reaction Kinetics
The presence of water can significantly impact the kinetics of acid-catalyzed etherification reactions. Water is a co-product of the dehydration of alcohols to ethers, and its accumulation can lead to several inhibitory effects.
Firstly, water can compete with the alcohol reactants for active sites on the catalyst surface, thereby reducing the number of sites available for the etherification reaction. This is particularly relevant for solid acid catalysts such as acidic ion-exchange resins and zeolites, where the adsorption of water onto the sulfonic acid or Brønsted acid sites can deactivate the catalyst tdx.cat. The strong polarity of water molecules allows them to bind strongly to these active sites, hindering the adsorption of the less polar alcohol molecules.
Studies on similar reactions, such as esterification, have shown that even small amounts of water can have a detrimental effect on the reaction rate and conversion researchgate.netrdd.edu.iq. While a water content of less than 0.5% may have a negligible effect, higher concentrations can significantly reduce the efficiency of the reaction researchgate.net. The inhibitory effect of water is a critical consideration in the design of industrial processes for ether synthesis, often necessitating the continuous removal of water from the reaction mixture to drive the reaction to completion.
Influence of Reactant Structure and Concentration on Etherification Selectivity
The selectivity of an etherification reaction towards the desired product, in this case, this compound, over side products is influenced by both the structure of the reactants and their relative concentrations. The primary competing reactions in the synthesis of unsymmetrical ethers from two different primary alcohols are the self-etherification of each alcohol to form symmetrical ethers (dihexyl ether and dioctyl ether) and the dehydration of the alcohols to form alkenes (hexene and octene).
The structure of the alcohol plays a crucial role. Primary alcohols, such as 1-hexanol and 1-octanol, are less prone to dehydration to form alkenes compared to secondary and tertiary alcohols masterorganicchemistry.com. The formation of ethers from primary alcohols typically proceeds via an SN2 mechanism, where one alcohol molecule acts as a nucleophile and attacks the protonated form of another alcohol molecule masterorganicchemistry.com.
The relative concentrations of the two alcohol reactants can be manipulated to favor the formation of the unsymmetrical ether. By using an excess of one of the alcohols, the probability of the other alcohol reacting with it increases, thus enhancing the selectivity towards the desired unsymmetrical ether. However, this also leads to a lower conversion of the alcohol in excess and may complicate the purification process.
The choice of catalyst also significantly affects selectivity. Catalysts with specific pore structures and acid site distributions can favor the formation of certain products. For example, zeolites, with their shape-selective properties, can be tailored to promote the formation of the desired ether by sterically hindering the formation of bulkier side products daneshyari.com.
| Reactants | Catalyst | Primary Product | Key Side Products | Controlling Factors |
|---|---|---|---|---|
| 1-Hexanol and 1-Octanol | Acid Catalyst | This compound | Dihexyl Ether, Dioctyl Ether, Hexene, Octene | Reactant Ratio, Temperature, Catalyst Type |
| Ethanol and 1-Octanol | Acidic Ion-Exchange Resins | Ethyl Octyl Ether | Diethyl Ether, Dioctyl Ether | Reactant Ratio, Catalyst Activity |
Process Optimization and Scale-Up Considerations in Academic Synthesis
The transition from a laboratory-scale synthesis to a larger, more industrially relevant scale requires careful consideration of reactor design and process parameters. The choice between batch and continuous operation, as well as the specific design of the reactor, can have a profound impact on the efficiency, safety, and economics of the process.
Design of Batch and Continuous Fixed-Bed Reactor Systems
Batch Reactors:
Batch reactors are commonly used in laboratory and small-scale production settings due to their versatility and ease of operation cornell.edusathyabama.ac.in. In a batch process for this compound synthesis, the reactants (1-hexanol and 1-octanol) and the catalyst would be charged into a vessel and heated to the desired reaction temperature for a specific period.
Key design considerations for a batch reactor include:
Agitation: Adequate mixing is essential to ensure uniform temperature and concentration throughout the reactor, maximizing the contact between reactants and the catalyst researchgate.net.
Heat Transfer: Etherification reactions are typically exothermic, requiring an efficient heat removal system to maintain the desired reaction temperature and prevent thermal runaways researchgate.net.
Water Removal: As discussed, the removal of water is crucial. This can be achieved by techniques such as azeotropic distillation using a Dean-Stark trap.
Materials of Construction: The reactor must be constructed from materials that are resistant to corrosion by the acidic catalyst and the reactants at elevated temperatures.
Continuous Fixed-Bed Reactors:
For larger-scale production, a continuous process using a fixed-bed reactor is often more efficient and economical nih.gov. In this setup, the liquid reactants are continuously fed through a column packed with a solid catalyst chemengghelp.comresearchgate.net.
Key design considerations for a continuous fixed-bed reactor include:
Catalyst Selection: The catalyst must be physically robust to withstand the mechanical stresses of the packed bed and maintain its activity over an extended period. Acidic ion-exchange resins and zeolites are common choices daneshyari.comnih.gov.
Flow Distribution: Uniform flow of the reactants through the catalyst bed is crucial to avoid channeling and ensure optimal catalyst utilization.
Heat Management: For exothermic reactions, multi-tubular reactors with a cooling medium circulating on the shell side can be used to control the temperature profile along the reactor length chemengghelp.com.
Pressure Drop: The size and shape of the catalyst particles affect the pressure drop across the reactor, which is an important consideration for pumping requirements.
Product Separation: The reactor effluent, containing the desired ether, unreacted alcohols, and water, is continuously withdrawn and directed to a separation and purification section.
The scale-up of both batch and continuous reactor systems requires a thorough understanding of the reaction kinetics, heat and mass transfer phenomena, and fluid dynamics to ensure that the performance achieved at the laboratory scale can be replicated on a larger scale thechemicalengineer.com.
Biogenic Origins and Natural Abundance of this compound
Comprehensive searches of scientific databases and literature have not produced direct evidence of this compound's natural biogenic origins in the specified microbial or plant species, nor its formation through natural fermentation.
Microbial Biosynthesis Pathways (e.g., Pseudomonas sp., Enterococcus faecalis)
There is currently no scientific literature that identifies a biosynthetic pathway for this compound in Pseudomonas sp. or Enterococcus faecalis. While these bacterial genera are known to produce a wide array of volatile organic compounds, this compound has not been identified among their metabolites in published studies. Research into the metabolic products of various Pseudomonas and Enterococcus species does not list this specific ether.
Anthropogenic Release and Environmental Detection of this compound
Information regarding the release of this compound from human-related activities or its detection in specific environmental samples is also scarce.
Detection in Complex Environmental Matrices (e.g., Bee Brood Samples)
Analyses of volatile compounds in complex environmental matrices, such as bee brood samples, have been conducted to identify biomarkers for hive health and diseases. These comprehensive studies, utilizing sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS), have not reported the detection of this compound. The volatile profiles of bee brood are complex and include a variety of compounds, but this particular ether is not among them.
| Environmental Matrix | Key Volatile Compounds Detected | Detection of this compound |
| Bee Brood | (E)-β-ocimene, various esters, fatty acids, and other pheromonal compounds | Not Reported |
Environmental Fate and Degradation Pathways (General Principles Applied to Ethers)
Due to a lack of specific experimental data on the environmental fate of this compound, the following sections outline the general principles of degradation and transport phenomena applicable to long-chain aliphatic ethers.
Aerobic and Anaerobic Biotransformation Mechanisms
Aerobic Biotransformation:
The aerobic biodegradation of aliphatic ethers is a significant pathway for their removal from the environment. The process is typically initiated by monooxygenase enzymes, which hydroxylate a carbon atom adjacent (at the α-position) to the ether linkage. nih.govwhiterose.ac.uk This hydroxylation results in the formation of an unstable hemiacetal, which then spontaneously cleaves to form an alcohol and an aldehyde. nih.govsemanticscholar.org These products can then be further metabolized by microorganisms.
For a long-chain ether like this compound, this initial oxidative attack can occur on either the hexyl or the octyl chain at the carbon next to the oxygen atom. The resulting products would be hexanol and octanal, or octanol and hexanal. Studies on other alkyl ethers have shown that the rate of oxidation can be influenced by the length of the alkyl chains, with an increase in chain length sometimes leading to a reduction in the oxidation rate. nih.gov
The general mechanism for the aerobic biodegradation of an aliphatic ether can be summarized as follows:
R-CH₂-O-R' + O₂ + 2[H] → R-CH(OH)-O-R' + H₂O R-CH(OH)-O-R' → R-CHO + R'-OH
Anaerobic Biotransformation:
The anaerobic biodegradation of ethers is generally less understood and considered to be a slower process compared to aerobic degradation. whiterose.ac.uk For some hydrocarbons, anaerobic degradation can be initiated by the addition of the molecule to fumarate, a common intermediate in microbial metabolism. This mechanism has been identified for the anaerobic degradation of some alkanes. nih.govresearchgate.net Another potential pathway is carboxylation. nih.gov It is plausible that long-chain ethers like this compound could undergo anaerobic degradation through similar initial activation steps, although specific pathways for such compounds have not been extensively studied.
Hydrolytic and Oxidative Degradation Processes
Hydrolytic Degradation:
Ethers are generally characterized by their chemical stability and are resistant to hydrolysis under neutral pH conditions. nih.gov The ether linkage (C-O-C) is chemically stable and does not readily undergo hydrolysis at physiological pH values. chemeo.com Cleavage of the ether bond typically requires acidic conditions. rsc.org Therefore, in most natural environmental compartments such as surface water, groundwater, and soil with near-neutral pH, the hydrolytic degradation of this compound is expected to be a very slow and likely insignificant process.
Oxidative Degradation:
In the environment, oxidative degradation of organic compounds can be initiated by reactive oxygen species, such as hydroxyl radicals (•OH). While specific studies on this compound are unavailable, the general mechanism of oxidation for aliphatic ethers involves the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen. nih.govacs.org This initial step forms an alkyl radical, which can then react with molecular oxygen to form a peroxy radical. acs.org Subsequent reactions can lead to the formation of hydroperoxides and ultimately cleavage of the C-O bond. acs.org Ethers are also known to undergo autoxidation when exposed to air over time, leading to the formation of potentially explosive peroxides. researchgate.net
A simplified representation of the initial steps of oxidative degradation is:
R-CH₂-O-R' + •OH → R-ĊH-O-R' + H₂O R-ĊH-O-R' + O₂ → R-CH(OO•)-O-R' (peroxy radical)
Sorption and Volatilization Phenomena in Environmental Compartments
The environmental distribution of this compound between soil/sediment, water, and air is governed by its physical and chemical properties, primarily its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).
Sorption:
The sorption of non-polar organic compounds like long-chain ethers to soil and sediment is a key process that affects their mobility and bioavailability. The primary mechanism for the sorption of such hydrophobic compounds is partitioning into the soil organic matter. mdpi.comresearchgate.net The extent of sorption is often correlated with the organic carbon content of the soil. nih.govnih.gov
Volatilization:
Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The potential for volatilization from water to air is often estimated using the Henry's Law constant, which is related to the chemical's vapor pressure and water solubility. For volatilization from soil, factors such as the chemical's adsorption to soil particles, soil moisture content, and temperature are also important.
Long-chain alkyl ethers generally have low vapor pressures. cymitquimica.com Combined with their expected strong sorption to soil, the volatilization of this compound from moist soil surfaces is likely to be a slow process.
Interactive Data Table of Estimated Environmental Fate Properties
Since experimental data for this compound is limited, the following table provides estimated values and qualitative descriptions of its key environmental fate properties based on its chemical structure and the behavior of similar long-chain ethers.
| Property | Estimated Value / Description | Implication for Environmental Fate |
| Water Solubility | Low | Low mobility in water; tends to partition to sediment. |
| Vapor Pressure | Low | Low potential for volatilization from water and soil. |
| Log Kow | High | Strong sorption to soil organic matter and biota. |
| Henry's Law Constant | Low | Low potential for volatilization from aqueous solutions. |
Occurrence and Environmental Manifestations of Hexyl Octyl Ether
Use as a Solvent
With its long alkyl chains and ether functionality, hexyl octyl ether possesses excellent solvency for a range of nonpolar and moderately polar substances. Its high boiling point and low volatility make it a useful process solvent in applications requiring elevated temperatures. dow.com It can be used in formulations for cleaners, coatings, and specialty inks where a slow evaporation rate is desired. dow.com
Role in the Production of Specialty Chemicals
This compound can serve as a chemical intermediate in organic synthesis. The ether linkage is generally stable, allowing chemical modifications to be made to the hexyl or octyl chains. It can also be used as a reaction medium for chemical processes that require a non-protic, high-boiling solvent.
Application in the Fuel Industry
Long-chain ethers are being investigated as potential fuel additives, particularly for diesel fuel. tdx.cat Ethers can act as cetane number improvers and oxygenates, leading to more complete combustion and reduced emissions of particulate matter. While specific data on this compound is limited, similar compounds like methyl-tert-hexyl ether (MtHxE) and methyl-tert-octyl ether (MtOcE) have been considered as gasoline oxygenates. oup.comresearchgate.net
Analytical Characterization Techniques
Spectroscopic Methods
In ¹H NMR spectroscopy, the protons on the carbons directly attached to the oxygen atom (α-protons) are deshielded and typically appear in the 3.4-4.5 ppm range. libretexts.orglibretexts.org The other alkyl protons appear further upfield. In ¹³C NMR, the α-carbons are also shifted downfield, generally appearing in the 50-80 ppm range. libretexts.orglibretexts.org
The most characteristic feature in the IR spectrum of an ether is a strong C-O single bond stretching absorption. rockymountainlabs.com This peak is typically found in the 1000-1300 cm⁻¹ region. libretexts.orgrockymountainlabs.com The spectrum will also show C-H stretching vibrations around 2800-3000 cm⁻¹. fiveable.me
In mass spectrometry with electron ionization, ethers undergo characteristic fragmentation. The primary cleavage occurs at the C-O bond, and α-cleavage (cleavage of the C-C bond adjacent to the oxygen) is also common. The NIST mass spectrum for this compound shows significant peaks corresponding to the fragmentation of the alkyl chains. nist.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis[2],
Chromatographic Techniques
Gas chromatography is a standard technique for assessing the purity of volatile compounds like this compound. It separates the compound from impurities based on differences in boiling point and polarity. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and any byproducts. nih.gov
Advanced Analytical Methodologies for this compound Characterization
For complex mixtures or detailed structural analysis, more advanced techniques are required.
ESI-FTICR-MS is a powerful technique for the analysis of complex organic mixtures, providing ultra-high resolution and mass accuracy. researchgate.net While ESI is most effective for polar and ionizable compounds, it can be used to analyze less polar molecules like ethers, often by detecting adducts with ions like Na⁺ or NH₄⁺. acs.orgnih.gov This method allows for the unambiguous determination of the elemental formula of this compound from its exact mass, which is crucial for distinguishing it from other compounds with the same nominal mass in a complex matrix. researchgate.net
Field Asymmetric Ion Mobility Spectrometry (FAIMS) is an ion mobility technique that separates ions at atmospheric pressure based on their different mobilities in high and low electric fields. nih.gov When coupled with mass spectrometry, FAIMS-MS provides an additional dimension of separation that is orthogonal to both chromatography and mass spectrometry. americanlaboratory.com This is particularly valuable for separating isomers, such as structural isomers of this compound (e.g., 2-ethylhexyloxy octane), which may have identical mass-to-charge ratios and similar retention times in chromatography. nih.gov The separation in FAIMS is dependent on the ion's size, shape, and charge state, allowing for the differentiation of closely related structures. acs.org
Computational and Theoretical Studies on Hexyl Octyl Ether Systems
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining the electronic structure of molecules, and calculating the energetic landscapes of chemical reactions. journalcra.com These methods can predict reaction pathways, identify transition states, and explain the stability of reactants, intermediates, and products. journalcra.comccspublishing.org.cn
The synthesis of an asymmetric ether like hexyl octyl ether from hexanol and octanol (B41247) is typically acid-catalyzed and proceeds via a nucleophilic substitution mechanism, likely SN1 or SN2. Computational studies on the etherification of alcohols in acidic conditions suggest the reaction follows a unimolecular nucleophilic substitution (SN1) mechanism. researchgate.net In this pathway, one alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to form a stable carbocation intermediate. The second alcohol molecule then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is then deprotonated to yield the final ether product.
The potential energy surface (PES) for such reactions often shows a triple-well shape, corresponding to the reactant complex, the carbocation intermediate, and the product complex. researchgate.net DFT calculations are used to optimize the geometry of these species and the transition states that connect them. researchgate.netscientific.net
For example, studies on the etherification of 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one (B157265) (DMDHEU) with primary alcohols using DFT at the B3LYP/6-311g(d,p) level confirmed an SN1 mechanism. researchgate.net Similar calculations on the reactions of nitrogen dioxide with symmetric ethers like diethyl ether and dipropyl ether have been performed to understand hydrogen abstraction, which is a key reaction in ether oxidation and provides insight into the molecule's reactivity. figshare.comacs.org These studies indicate that hydrogen abstraction is most favorable at the carbon atom adjacent to the ether oxygen (the α position). figshare.comacs.org
Table 1: Inferred Energetic Properties of this compound Synthesis This table presents inferred data based on analogous reactions, as direct values for this compound are not available in the cited literature.
| Parameter | Inferred Value/Characteristic | Basis of Inference |
|---|---|---|
| Reaction Mechanism | Primarily SN1 in acidic conditions | DFT studies on etherification of alcohols researchgate.net |
| Potential Energy Surface | Triple-well shape | Computational results for similar etherifications researchgate.net |
| Most Reactive Site | α-carbon (adjacent to ether oxygen) | Studies on hydrogen abstraction from symmetric ethers figshare.comacs.org |
| Reaction Enthalpy | Exothermic | Quantum chemical calculations on related esterification scientific.net |
The efficiency of etherification is highly dependent on the catalyst used. Computational models help to understand how reactants interact with catalytic surfaces. For acid-catalyzed etherification, solid acid catalysts like ion-exchange resins or zeolites are common.
Studies on the synthesis of tert-amyl methyl ether (TAME) using an Amberlyst 15 catalyst indicated that the etherification reaction rates are proportional to the square of the concentration of active sites. acs.org This suggests a two-site Langmuir-Hinshelwood mechanism, where two adjacent active sites are involved in the reaction. acs.org
For other catalytic systems, such as metal-organic frameworks (MOFs), modeling has shown that defects in the MOF structure can create coordinatively unsaturated metal ions that act as Lewis acid sites, enhancing catalytic activity. ugent.be In the case of Fischer esterification catalyzed by UiO-66 MOFs, molecular modeling combined with experimental data revealed that water molecules coordinated to these sites can provide additional Brønsted acidity, which is beneficial for the reaction. ugent.be
Molecular Simulations for Condensed Phase Behavior (inferential applications based on related compounds)
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the liquid phase and at interfaces. While specific MD studies on this compound are not available, research on similar long-chain ethers and amphiphilic molecules provides a strong basis for inferring its properties.
This compound, being a non-polar molecule with some amphiphilic character due to the central ether oxygen, is expected to exhibit specific behaviors at interfaces, such as a water-oil or water-air interface. MD simulations of long-chain amphiphilic molecules, including extended surfactants with ether linkages, provide significant insights into these phenomena. researchgate.netrsc.orgacs.org
Simulations of alkyl polypropylene (B1209903) ether sulfonates at a water/oil interface have shown that the ether chains tend to curl at low concentrations and then stretch out to form a tightly aligned layer at higher concentrations. researchgate.netrsc.org These studies analyze parameters like interfacial thickness, the tilt angle of the molecule with respect to the interface, and the solvent accessible surface area to describe the molecular arrangement. rsc.org
For a molecule like this compound at a water-air interface, the flexible hexyl and octyl chains would likely adopt various conformations. MD simulations on long-chain alkanes show that increasing the chain length tends to sharpen the vapor-liquid interface, leading to an increase in surface tension and a decrease in interfacial thickness. researchgate.net Furthermore, MD simulations can quantify the strength of interfacial adhesion. For example, in polymer composites, the interaction energy between carbon fibers and a polyether ether ketone (PEEK) polymer was calculated to be -1788.79 kcal/mol, with higher negative values indicating stronger adhesion. mdpi.com A similar approach could be used to quantify the interaction of this compound with various surfaces.
Table 2: Inferred Interfacial Properties of this compound from MD Simulations of Analogous Systems This table presents inferred properties based on MD simulations of long-chain ethers and alkanes.
| Property | Inferred Behavior | Basis of Inference |
|---|---|---|
| Orientation at Water-Oil Interface | Ether oxygen towards water; alkyl chains in oil | General behavior of amphiphiles |
| Conformation at Interface | Flexible chains, curling at low density, stretching at high density | MD simulations of alkyl polypropylene ether sulfonates researchgate.netrsc.org |
| Effect on Interfacial Tension | Expected to reduce water-oil interfacial tension | General surfactant/amphiphile behavior |
| Interaction Energy | Can be calculated to quantify adhesion to surfaces | MD simulations of polymer-fiber interfaces mdpi.com |
Structure-Activity Relationship Studies (inferential for etherification)
Structure-activity relationship (SAR) studies aim to connect the structural properties of a catalyst to its performance (activity, selectivity, stability). catalysis.blog For the synthesis of this compound, SAR studies on etherification catalysts provide crucial guidance for catalyst design.
Key factors influencing catalyst performance in etherification include the nature and density of acid sites, porosity, and the support material. nih.govcatalysis.blogresearchgate.net
In the etherification of glycerol (B35011) with isobutylene, spherical silica-supported Hyflon® catalysts were found to be more active than the commercial Amberlyst 15 resin. nih.gov SAR analysis indicated that the superior performance was due to the accessibility and nature of the active sites. Crucially, the lower acid site density of the Hyflon® catalyst helped prevent undesirable side reactions like oligomerization. nih.gov
For catalysts used in oxidative esterification, such as Au/Al2O3, performance has been directly correlated with the presence of surface oxygen vacancies and active oxygen species around the gold nanoparticles. researchgate.net Similarly, in the metamorphosis of Ni-MOFs used for electrocatalysis, the choice of the organic linker in the MOF was found to indirectly influence the catalytic activity by affecting the structure of the catalytically active nickel-hydroxide species formed during the reaction. acs.org
These studies collectively show that catalytic activity is not just a function of the number of active sites, but is intricately linked to their specific structure, electronic properties, and accessibility to reactants. researchgate.netresearchgate.net
Research Gaps and Future Directions in Hexyl Octyl Ether Studies
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy
The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves the use of stoichiometric bases and can generate significant salt waste, leading to a low atom economy. evitachem.com The concept of atom economy, which measures the efficiency of a reaction by how many reactant atoms end up in the final product, is a cornerstone of green chemistry. jocpr.comrsc.org Developing more sustainable methods for synthesizing hexyl octyl ether is a critical research gap.
Future research should focus on catalytic routes that maximize atom efficiency. jocpr.com Potential avenues for exploration include:
Catalytic Dehydration of Alcohols: The direct dehydration of a mixture of hexanol and octanol (B41247) over solid acid catalysts presents a more atom-economical alternative to traditional methods. tdx.cat While this method is effective for symmetrical ethers, achieving high selectivity for the asymmetrical this compound from a mixture of two different primary alcohols is a challenge that requires the development of highly selective catalysts. tdx.cat The use of solid catalysts, such as ion-exchange resins, is advantageous as they are easily separated from the reaction mixture and can be reused, contributing to a more environmentally benign process. tdx.cat
Transetherification Reactions: Investigating the transetherification of a more readily available ether with hexanol or octanol could provide another synthetic route.
Synthesis from Carbonates: The reaction of diethyl carbonate with 1-hexanol (B41254) has been studied for the synthesis of ethyl hexyl ether. rsc.org A similar approach using diethyl carbonate or dimethyl carbonate with a mixture of hexanol and octanol could be explored for this compound synthesis. This route can proceed through the formation of an intermediate carbonate followed by thermal decomposition or intermolecular dehydration. rsc.org
The development of these novel routes would not only be academically interesting but could also provide more economically and environmentally viable methods for producing this compound for any potential future applications.
Comprehensive Environmental Fate Modeling and Predictive Degradation Studies Specific to this compound
The environmental fate of ethers is of significant concern, particularly for those used as fuel oxygenates like methyl tertiary butyl ether (MTBE), which has been associated with widespread groundwater contamination. oup.comnih.gov While this compound is not a major industrial chemical, understanding its behavior in the environment is crucial for a complete toxicological and ecological profile. Currently, there is a scarcity of data specifically on the environmental fate and degradation of this compound. waterquality.gov.aunih.gov
Future research should aim to:
Develop Predictive Models: Utilize computational tools and models like the European Union System for the Evaluation of Substances (EUSES) to predict the partitioning of this compound in different environmental compartments such as air, water, soil, and sediment. nih.govtandfonline.com These models have been used to estimate the environmental concentrations of related compounds like methyl tertiary hexyl ether and methyl tertiary octyl ether. nih.govtandfonline.com
Conduct Biodegradation Studies: Investigate the biodegradability of this compound under various conditions (aerobic, anaerobic) to determine its persistence in the environment. beyondbenign.org The fate of related compounds in the aquatic environment is not well understood, with limited information on biodegradation. waterquality.gov.au
Identify Degradation Products: Characterize the intermediate and final products of this compound degradation to assess their potential toxicity.
Such studies would provide essential data for a comprehensive risk assessment, should the production and use of this ether increase in the future.
Further Elucidation of Biological Roles and Pathways in Natural Systems
Interestingly, this compound is not just a synthetic compound. Research has indicated its presence as a biogenic volatile organic compound (BVOC). mdpi.com BVOCs are emitted by a wide range of organisms and play crucial roles in atmospheric chemistry and ecological interactions. cnr.itcopernicus.org
Specific research findings have shown that this compound is produced by:
The bacterium Pseudomonas sp., as part of a mixture of volatile compounds with bactericidal effects. mdpi.com
The bacterium Enterococcus faecalis. mdpi.com
It has also been identified as a metabolite in natural fermentation processes. mdpi.com
A significant research gap exists in understanding the biochemical pathways leading to the formation of this compound in these organisms. Future studies should focus on:
Identifying Precursors: Determining the specific metabolic precursors used by these microorganisms to synthesize the hexyl and octyl moieties of the ether.
Characterizing Enzymes: Identifying and characterizing the enzymes responsible for the etherification reaction.
Investigating Ecological Roles: Exploring the specific function of this compound in the life of these microorganisms. For example, does it serve as a signaling molecule, a defense compound, or have other ecological functions?
A deeper understanding of the natural production of this ether could provide insights into novel enzymatic processes for green chemical synthesis.
Integration of Multi-Omics Approaches for Deeper Understanding of Biogenic Formation
To fully unravel the biological synthesis of this compound, a systems biology approach is needed. The integration of "multi-omics" techniques offers a powerful strategy for gaining a holistic understanding of the complex biological processes involved. nih.govresearchgate.net This approach involves the simultaneous analysis of various biological molecules to create a comprehensive picture of cellular functions.
Future research should integrate:
Genomics: Sequencing the genomes of this compound-producing microorganisms to identify potential gene clusters involved in its synthesis.
Transcriptomics: Analyzing the gene expression profiles under different conditions to identify genes that are upregulated during ether production.
Proteomics: Identifying the proteins (enzymes) that are actively involved in the biosynthetic pathway.
Metabolomics: Profiling the complete set of metabolites to identify precursors and intermediates in the pathway.
By integrating these datasets, researchers can build comprehensive models of the metabolic networks responsible for this compound formation. researchgate.net This knowledge could be foundational for the metabolic engineering of microorganisms for the sustainable production of this and other valuable chemicals.
Exploration of this compound in Advanced Materials Science (excluding specific properties)
While the direct application of this compound in advanced materials is not yet established, its structural motifs—flexible hexyl and octyl chains linked by an ether bond—are relevant in materials science. For instance, vinyl ethers with long alkyl chains, such as hexyl and octyl vinyl ethers, are used as monomers for the synthesis of liquid crystal polymers. acs.org These polymers have applications in displays and other optical technologies.
Future research could explore the potential of this compound as:
A Plasticizer or Solvent: In the formulation of new polymers and materials.
A Precursor for Functional Molecules: As a starting material for the synthesis of more complex molecules with applications in materials science, such as surfactants or liquid crystals.
A Component in Self-Assembling Systems: The amphiphilic nature of ethers, although weak in this case, could be exploited in the design of self-assembling monolayers or other nanostructures.
The exploration of this compound in these areas is highly speculative but represents a frontier where new discoveries could be made. Such research would broaden the potential applications of this simple ether beyond its current limited scope.
Q & A
Q. What are the standard protocols for synthesizing hexyl octyl ether, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution or acid-catalyzed etherification. For example, 1-hexanol and 1-octanol can react in dichloromethane using carbodiimide coupling agents (e.g., N,N′-dicyclohexylcarbodiimide) with catalytic 4-dimethylaminopyridine (DMAP) to yield this compound . Purification involves flash chromatography (e.g., silica gel with 2% diethyl ether in petroleum spirit) and Kugelrohr distillation (100°C/0.06 mmHg) to achieve >90% purity. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction completion .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- Gas chromatography-mass spectrometry (GC-MS) : Identifies molecular ions (e.g., m/z peaks corresponding to C₁₄H₃₀O).
- ¹H and ¹³C NMR : Confirms ether linkage (δ ~3.4 ppm for –CH₂–O– groups) and alkyl chain integrity.
- Fourier-transform infrared spectroscopy (FTIR) : Detects C–O–C stretching vibrations (~1100 cm⁻¹). Cross-referencing with synthetic standards and spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in sealed containers at 4°C (stable for ~2 years) away from ignition sources .
- Spill management : Absorb with inert materials (e.g., bentonite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can this compound be optimized as a supported liquid membrane (SLM) solvent for microextraction of hydrophobic analytes?
SLM performance depends on solvent polarity and viscosity. This compound, with a logP ~6.2, shows high recovery (>85%) for hydrophobic basic drugs (e.g., benzodiazepines) due to its balanced hydrophobicity and low volatility. Compare extraction efficiency (recovery %) and relative standard deviation (RSD) across solvents (e.g., dihexyl ether vs. This compound) to identify optimal conditions. Adjust pH (e.g., donor phase pH 3, acceptor phase pH 1) to enhance ionizable analyte transfer .
Q. What role does this compound play in structure-activity relationship (SAR) studies of enzyme inhibitors?
In pharmacological research, this compound derivatives (e.g., diphenyl ethers) are used to study enzyme inhibition kinetics. For example, alkyl chain length (hexyl vs. octyl) on inhibitor A-rings affects binding affinity to InhA (enoyl-ACP reductase in Mycobacterium tuberculosis). Octyl substituents improve Ki values (e.g., 1.1 nM vs. 9.4 nM for hexyl) by enhancing hydrophobic interactions. Use surface plasmon resonance (SPR) to measure residence time (e.g., 24 min for PT070 inhibitor) .
Q. How can researchers resolve contradictions in extraction efficiency data when using this compound across different studies?
Discrepancies often arise from solvent impurities, pH variations, or analyte protonation states. To mitigate:
- Standardize solvent batches : Use GC-MS to verify purity.
- Control matrix effects : Spike internal standards (e.g., deuterated analogs) into biological samples.
- Validate methods : Compare recovery rates using certified reference materials (CRMs) .
Q. What strategies improve the stability of this compound in long-term pharmacological studies?
- Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) to prevent oxidation.
- Light-sensitive storage : Use amber vials to block UV degradation.
- Temperature control : Store at –20°C for extended stability (>6 months) .
Methodological and Regulatory Considerations
Q. How should researchers document this compound usage to comply with environmental and safety regulations?
- CAS number : 17071-54-4 (per EPA guidelines).
- Waste disposal : Follow Resource Conservation and Recovery Act (RCRA) protocols for halogen-free ethers.
- SDS documentation : Reference flammability (Category 4) and ecological toxicity data (e.g., LC50 for aquatic organisms) .
Q. What statistical approaches are recommended for analyzing experimental data involving this compound?
- Multivariate analysis : Principal component analysis (PCA) to correlate solvent properties (e.g., logP, viscosity) with extraction efficiency.
- ANOVA : Compare mean recovery rates across solvent groups (p < 0.05 threshold).
- Error propagation : Calculate RSD for triplicate measurements to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
